molecular formula C20H22N8O3 B11492813 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether

4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether

Cat. No.: B11492813
M. Wt: 422.4 g/mol
InChI Key: UISOGHYNOYMXTM-UHFFFAOYSA-N
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Description

4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether is a complex organic compound characterized by the presence of multiple tetrazole rings and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether typically involves multiple steps:

    Formation of Tetrazole Rings: The tetrazole rings can be synthesized via the cycloaddition reaction of azides with nitriles under acidic conditions.

    Ether Formation: The methoxyphenyl group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Linking the Components: The final step involves linking the tetrazole rings and the methoxyphenyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the tetrazole rings, potentially converting them into amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the tetrazole rings.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The tetrazole rings are known to mimic carboxylate groups, which can be beneficial in drug design for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The tetrazole rings may play a crucial role in binding to these targets, mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-{2-[5-(4-hydroxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether
  • 4-[1-(2-{2-[5-(4-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether

Uniqueness

The uniqueness of 4-[1-(2-{2-[5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethoxy}ethyl)-1H-1,2,3,4-tetraazol-5-yl]phenyl methyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, can affect the compound’s electronic properties and its interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H22N8O3

Molecular Weight

422.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-[2-[2-[5-(4-methoxyphenyl)tetrazol-1-yl]ethoxy]ethyl]tetrazole

InChI

InChI=1S/C20H22N8O3/c1-29-17-7-3-15(4-8-17)19-21-23-25-27(19)11-13-31-14-12-28-20(22-24-26-28)16-5-9-18(30-2)10-6-16/h3-10H,11-14H2,1-2H3

InChI Key

UISOGHYNOYMXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2CCOCCN3C(=NN=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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